

Chemical Properties and Solubility

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Compound Focus: Akt-IN-8

Cat. No.: S12875869

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Akt Inhibitor VIII (CAS 612847-09-3) is a cell-permeable quinoxaline compound that acts as a potent, selective, allosteric, and reversible inhibitor of Akt1 and Akt2 [1]. The key quantitative data for handling this compound in a research setting is summarized below.

Table 1: Basic Chemical Properties and Solubility

Property	Description / Value
CAS Number	612847-09-3 [1] [2]
Molecular Formula	C ₃₄ H ₂₉ N ₇ O [1] [2]
Molecular Weight	551.64 g/mol [1] [2]
Purity	≥95% [1]
Appearance	Yellow solid [2]
Recommended Solvent	DMSO [2]
Solubility in DMSO	~11 mg/mL (approximately 20 mM). Heating is recommended to fully dissolve [2].

Storage and Handling Protocols

Proper storage is critical for maintaining the stability and activity of the compound.

- **Powder Storage:** The solid powder should be stored at **-20°C** and is stable for up to **3 years** under these conditions [2].
- **Solution Storage:** Stock solutions prepared in solvents like DMSO should be stored at **-80°C**. Under these conditions, they remain stable for approximately **1 year** [2].
- **Shipping:** The compound can be shipped with blue ice or at ambient temperature for short durations [2].

Experimental Preparation Protocols

Here are detailed methodologies for preparing the compound for *in vitro* and *in vivo* experiments, based on the information available.

In Vitro Stock Solution Preparation

This protocol is for creating a concentrated stock solution for cell-based assays.

- **Weighing:** Accurately weigh 1 mg of Akt Inhibitor VIII powder.
- **Dissolution:** Add 90.9 μL of pure, anhydrous DMSO to the powder to achieve a final concentration of approximately 11 mg/mL (20 mM).
- **Solubilization:** If the compound does not dissolve completely, briefly heat the tube in a heated block (e.g., at 37°C) or use a water bath sonicator.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
- **Storage:** Store the aliquots at **-80°C** [2].

In Vivo Dosing Solution Preparation

This method describes the preparation of a solution suitable for administration in animal studies.

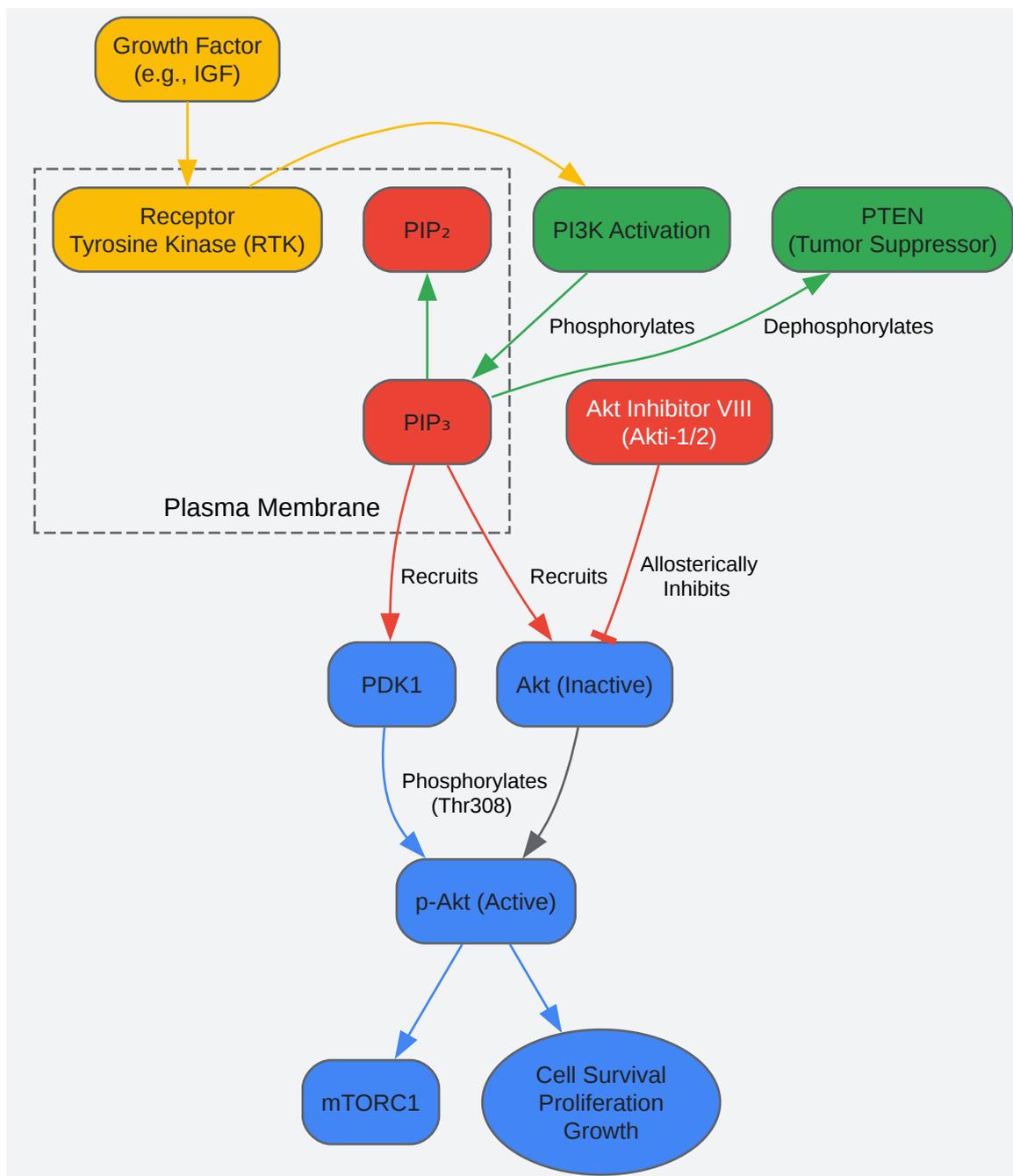
- **Prepare Stock Solution:** First, dissolve the compound in a small volume of DMSO to create a concentrated stock (e.g., 40 mg/mL).
- **Sequential Dilution:** Add the stock solution sequentially to the following solvents, mixing well and clarifying the solution after each addition:
 - Add to **PEG 300** to a final concentration of 40%.
 - Add **Tween 80** to a final concentration of 5%.

- Finally, add **Saline** to a final concentration of 45% [2].
- **Final Concentration:** The provided example formulation results in a final working concentration of **2 mg/mL (3.63 mM)** [2].
- **Administration:** It is recommended to prepare the working solution fresh immediately before use.

Biological Context and Signaling Pathway

Akt Inhibitor VIII is a highly specific allosteric inhibitor that targets the pleckstrin homology (PH) domains of Akt, preventing its membrane translocation and activation [1]. Akt, also known as Protein Kinase B (PKB), is a central serine/threonine kinase in the Phosphoinositide 3-Kinase (PI3K) signaling pathway.

The diagram below illustrates this pathway and the mechanism of Akt Inhibitor VIII.



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This pathway is frequently dysregulated in human cancers, making it a major therapeutic target [3]. Akt Inhibitor VIII is a valuable tool compound for researching this pathway, as it potently inhibits Akt1 and Akt2 with IC₅₀ values of 58 nM and 210 nM, respectively, and shows about 36-fold greater selectivity for Akt1 over Akt3 [1] [2].

Critical Application Notes

- **Stability in Solution:** While stock solutions in DMSO are stable at -80°C, preparing working solutions for *in vivo* use immediately before administration is highly recommended to ensure maximum potency and reliability of results [2].
- **Specificity:** This inhibitor acts on the PH domain of full-length Akt. It does not inhibit kinase domains of Akt that lack the PH domain, nor does it show significant activity against a panel of other AGC family kinases like PKA, PKC, or SGK, which supports its use as a specific probe for Akt1/2-dependent signaling [1].
- **Functional Outcome:** In cell-based assays, Akt Inhibitor VIII has been shown to block basal and stimulated phosphorylation of Akt, increase caspase-3 activity, induce apoptosis, and sensitize tumor cells to other chemotherapeutics [1] [2].

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